molecular formula C17H12O5 B2512338 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one CAS No. 904436-81-3

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2512338
CAS No.: 904436-81-3
M. Wt: 296.278
InChI Key: PVAUILUXKAAGKT-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Future Directions

The future directions for “7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one” could involve further exploration of its synthesis conditions and potential biological activities . The development of new synthetic routes to coumarin derivatives, including “this compound”, is an active area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromone derivatives. The reaction typically involves the condensation of 4-methoxybenzoyl chloride with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization to form the desired chromone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures. For example, the use of methanesulfonic acid or triflic acid as catalysts has been reported to improve the yield of chromone derivatives .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.

    Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromones.

    Substitution: Formation of substituted chromone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxyl and methoxy groups, along with the chromone core, contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxybenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-13-6-3-10(4-7-13)16(19)14-8-11-2-5-12(18)9-15(11)22-17(14)20/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAUILUXKAAGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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